METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE
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Overview
Description
METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Attachment of Ethyl Group: The ethyl group is introduced through nucleophilic substitution reactions.
Formation of the Butanoate Moiety: The butanoate moiety is formed by esterification reactions involving appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.
Cyclohexylidene Derivatives: Compounds with similar cyclohexylidene structures.
Uniqueness
METHYL 4-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-4-(2,6-DIOXO-4-PHENYLCYCLOHEXYLIDEN)BUTANOATE is unique due to its combination of benzimidazole and cyclohexylidene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[2-(1H-benzimidazol-2-yl)ethylimino]-4-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-33-25(32)12-11-21(27-14-13-24-28-19-9-5-6-10-20(19)29-24)26-22(30)15-18(16-23(26)31)17-7-3-2-4-8-17/h2-10,18,30H,11-16H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPDNQFLCVCZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=NCCC1=NC2=CC=CC=C2N1)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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